molecular formula C10H19NO2 B8736513 (1S,2S)-2-Morpholinocyclohexan-1-OL

(1S,2S)-2-Morpholinocyclohexan-1-OL

Cat. No.: B8736513
M. Wt: 185.26 g/mol
InChI Key: VRWZNEVHNNIRKP-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-Morpholinocyclohexan-1-OL is a chiral cyclohexanol derivative featuring a morpholine substituent at the 2-position of the cyclohexane ring. The compound’s molecular formula is inferred to be C₁₀H₁₉NO₂ with a molecular weight of 185.26 g/mol, based on its morpholine-containing analog .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(1S,2S)-2-morpholin-4-ylcyclohexan-1-ol

InChI

InChI=1S/C10H19NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9-10,12H,1-8H2/t9-,10-/m0/s1

InChI Key

VRWZNEVHNNIRKP-UWVGGRQHSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N2CCOCC2)O

Canonical SMILES

C1CCC(C(C1)N2CCOCC2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The table below compares (1S,2S)-2-Morpholinocyclohexan-1-OL with three analogs differing in substituent groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Group Applications References
This compound N/A C₁₀H₁₉NO₂ 185.26 (inferred) Morpholino Potential catalysis, chiral synthesis
(1S,2S)-2-Phenoxycyclohexan-1-ol 79251-44-8 C₁₂H₁₆O₂ 192.25 Phenoxy Unspecified (likely organic synthesis)
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol 29783-01-5 C₈H₁₇NO 143.23 Dimethylamino Organocatalyst for enantioselective reactions
2-(Morpholin-3-yl)cyclohexan-1-ol 1909306-01-9 C₁₀H₁₉NO₂ 185.26 Morpholino Unspecified (structural analog)

Functional Group Analysis

  • Morpholino Group: The morpholine ring (C₄H₈NO) introduces polarity and hydrogen-bonding capability due to its oxygen and nitrogen atoms. This enhances solubility in polar solvents and may stabilize transition states in catalytic processes .
  • However, its reduced basicity compared to amine groups limits catalytic utility .
  • Dimethylamino Group: The tertiary amine (N(CH₃)₂) offers strong basicity and nucleophilicity, making it effective in organocatalysis. For example, (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol promotes enantioselective desymmetrization of cyclic meso-anhydrides .

Stereochemical and Reactivity Considerations

The (1S,2S) configuration in both the target compound and the dimethylamino analog suggests a preference for specific stereochemical outcomes in reactions. For instance, the dimethylamino derivative achieves >95% enantiomeric excess (ee) in catalytic desymmetrization, highlighting the importance of stereochemistry in reactivity . The morpholino variant may exhibit similar stereochemical control but with altered kinetics due to its bulkier substituent.

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